2-(Prop-2-yn-1-yl)piperidine hydrochloride
Description
2-(Prop-2-yn-1-yl)piperidine hydrochloride is a piperidine derivative with a propargyl (prop-2-yn-1-yl) substituent at the 2-position of the piperidine ring. Its molecular formula is C₈H₁₂ClN, with a molecular weight of 161.68 g/mol . The compound is listed under CAS number 2172188-51-9 and is primarily utilized as a synthetic building block in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
2-prop-2-ynylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-2-5-8-6-3-4-7-9-8;/h1,8-9H,3-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVKYOLRCZJPNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yl)piperidine hydrochloride typically involves the reaction of piperidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-yl)piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Scientific Research Applications
2-(Prop-2-yn-1-yl)piperidine hydrochloride is a versatile small molecule scaffold in medicinal chemistry. Its unique structure allows for modifications that can lead to novel therapeutic agents. Interaction studies primarily focus on its binding affinity with biological targets such as neurotransmitter receptors, enzymes, or other cellular targets. These studies are essential for understanding the pharmacodynamics and potential side effects associated with this compound.
cis- and trans-1-propargyl-4-styrylpiperidines have demonstrated potential as selective inhibitors of monoamine oxidases (MAOs) . The resurgence of interest in MAOs has been fueled by recent correlations of this enzymatic activity with cardiovascular, neurological, and oncological disorders . Research has increased into selective MAO-A and MAO-B inhibitors . While the cis isomers are potent human MAO-A inhibitors, the trans analogues selectively target only the MAO-B isoform . The selective inhibition of the MAO-A and MAO-B isoforms was confirmed ex vivo in mouse brain homogenates, and additional in vivo studies in mice show the therapeutic potential of 1-propargyl-4-styrylpiperidines for central nervous system and as add-on therapy to levodopa in advanced forms of Parkinson’s disease .
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-(Prop-2-yn-1-yl)piperidine | Piperidine derivative | Different position of alkyne substitution |
| 4-(Prop-2-yn-1-yl)piperidine | Piperidine derivative | Varying substituent position affecting reactivity |
| Methyl 2-(prop-2-yne)-piperidine | Methylated variant | Addition of methyl group alters solubility |
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and the specific biological context. The prop-2-yn-1-yl group plays a crucial role in its activity, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Positional Isomers and Substitution Variants
2-(Prop-2-yn-1-yl)piperidine Hydrochloride vs. 4-(Prop-2-yn-1-yl)piperidine Hydrochloride
- Structural Difference : The propargyl group is attached to the 2-position in the former and the 4-position in the latter.
- Implications : Positional isomerism affects steric and electronic properties. The 2-substituted derivative may exhibit distinct conformational preferences, influencing binding to biological targets or solubility .
- Applications : Both are used as intermediates, but the 2-substituted variant is more commonly referenced in synthetic workflows .
This compound vs. 4-(Prop-2-yn-1-yloxy)piperidine Hydrochloride
Aryl- and Heteroaryl-Substituted Piperidines
2-(2-Pyridyl)piperidine Hydrochloride
- Structure : A pyridyl group replaces the propargyl moiety at the 2-position of piperidine.
- Molecular Formula : C₁₀H₁₅ClN₂ , Molecular Weight : 198.69 g/mol .
- Applications : Pyridyl substituents enhance hydrogen-bonding capacity, making this compound a candidate for targeting metalloenzymes or receptors .
2-(2,3-Dimethylphenyl)piperidine Hydrochloride
Pharmacologically Active Piperidine Analogues
Donepezil Hydrochloride
- Structure: Contains a benzyl-piperidine core with an indanone moiety.
- Mechanism : Acetylcholinesterase inhibitor used in Alzheimer’s disease .
- Comparison : Unlike 2-(prop-2-yn-1-yl)piperidine, donepezil’s extended aromatic system enables π-π stacking with enzyme active sites .
Biperiden Hydrochloride
- Structure: A bicyclic norbornene group linked to a piperidine ring.
- Mechanism : Anticholinergic agent for Parkinson’s disease .
- Comparison : The rigid bicyclic system in biperiden contrasts with the flexible propargyl group in the target compound, highlighting how substituent rigidity influences pharmacological activity .
Data Tables
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent |
|---|---|---|---|---|
| This compound | C₈H₁₂ClN | 161.68 | 2172188-51-9 | Propargyl (2-position) |
| 4-(Prop-2-yn-1-yl)piperidine hydrochloride | C₈H₁₂ClN | 161.68 | 2172188-51-9 | Propargyl (4-position) |
| 4-(Prop-2-yn-1-yloxy)piperidine hydrochloride | C₈H₁₄ClNO | 175.66 | 1185100-09-7 | Propargyl ether (4-position) |
| 2-(2-Pyridyl)piperidine hydrochloride | C₁₀H₁₅ClN₂ | 198.69 | 1195901-60-0 | Pyridyl (2-position) |
| 2-(2,3-Dimethylphenyl)piperidine hydrochloride | C₁₃H₂₀ClN | 225.76 | 1354952-49-0 | 2,3-Dimethylphenyl (2-position) |
Research Findings and Trends
- Synthetic Utility : The propargyl group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, for rapid library synthesis .
- Pharmacological Potential: While the target compound itself lacks direct clinical data, structural analogues like donepezil and biperiden highlight the importance of piperidine scaffolds in CNS drug design .
Biological Activity
2-(Prop-2-yn-1-yl)piperidine hydrochloride is a piperidine derivative characterized by its unique alkyne substitution, which contributes to its biological activity. The compound has garnered attention in medicinal chemistry due to its potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor binding.
The molecular formula of this compound is with a molecular weight of approximately 173.67 g/mol. The compound is typically available as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for biological assays.
Structural Representation
- InChI Code :
InChI=1S/C9H14ClN/c1-2-3-8-10-4-6-9(10)7-5-8;/h1,8H,3-7H2;1H - SMILES Notation :
C#CCN1CCC(CC1)C(=O)O.Cl
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an inhibitor of monoamine oxidases (MAOs), which are critical enzymes involved in neurotransmitter metabolism.
Enzyme Inhibition
Research indicates that derivatives of piperidine can selectively inhibit MAO-A and MAO-B isoforms. For instance, studies on structurally related compounds have shown that certain piperidine derivatives exhibit significant inhibitory activity against these enzymes, which are linked to various neurological disorders such as depression and Parkinson's disease .
| Compound | Enzyme Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| 1-Propargyl-4-styrylpiperidine | MAO-A | 18.5 | Selective |
| 1-Propargyl-4-styrylpiperidine | MAO-B | 5.0 | Selective |
The selectivity of these compounds suggests that modifications in the piperidine structure can lead to distinct pharmacological profiles.
Study on Stereoselective Activity
A notable study focused on the stereoselective inhibition of MAOs by cis/trans isomers of propargyl-piperidines. The cis isomers were found to be potent inhibitors of MAO-A, while trans isomers selectively inhibited MAO-B. This finding underscores the importance of stereochemistry in designing effective inhibitors for therapeutic applications .
Antimicrobial Activity
In addition to enzyme inhibition, preliminary investigations into the antimicrobial properties of piperidine derivatives have shown promising results. A study evaluated various piperidine-based compounds for their antibacterial and antifungal activities against several pathogens. The results indicated that some derivatives exhibited significant antimicrobial effects, particularly against Gram-positive bacteria .
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
These findings highlight the potential dual functionality of compounds like this compound in both antimicrobial and neuropharmacological contexts.
Research Findings
Recent studies have explored the binding affinity of this compound with various receptors and enzymes, providing insights into its pharmacodynamics:
- Binding Affinity Studies : Preliminary data suggest that this compound interacts with neurotransmitter receptors, which may influence mood and cognitive functions.
- Pharmacokinetics : In vitro solubility tests indicated good solubility profiles, which are critical for bioavailability in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Prop-2-yn-1-yl)piperidine hydrochloride, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves alkylation of piperidine with propargyl bromide in the presence of a base such as potassium carbonate. Key steps include:
- Reagent Selection : Use anhydrous dimethylformamide (DMF) as a solvent to enhance nucleophilic substitution efficiency .
- Temperature Control : Maintain temperatures between 0–5°C during propargyl group introduction to minimize side reactions (e.g., polymerization of the alkyne) .
- Purification : Post-reaction, neutralize excess acid with sodium bicarbonate and extract the product using dichloromethane. Final purification via recrystallization from ethanol/water mixtures improves yield (≥85%) and purity (≥99%) .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the propargyl group presence via characteristic alkynyl proton signals at δ 2.5–3.0 ppm and carbon signals at 70–85 ppm. Piperidine ring protons appear as multiplet signals between δ 1.5–2.5 ppm .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode should show a molecular ion peak at m/z corresponding to [M+H]+ (e.g., m/z 170.1 for the free base) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid to assess purity (>99%) and detect trace impurities .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact. Use a fume hood to avoid inhalation .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose of waste in designated halogenated solvent containers .
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How can SHELX software be utilized in the crystallographic analysis of this compound, and what challenges arise during refinement?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (XRD) data (≤1.0 Å) for accurate structural determination. SHELXL refines hydrogen atom positions via riding models .
- Challenges : Propargyl groups may exhibit disorder due to rotational flexibility. Address this by applying restraints (e.g., DFIX, DANG) to bond lengths/angles .
- Validation : Cross-check refined structures with Mercury CSD’s packing similarity tools to identify lattice inconsistencies .
Q. What strategies are recommended for resolving discrepancies between theoretical and experimental spectral data during structural elucidation?
- Methodological Answer :
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian09) to identify conformational mismatches .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., D2O exchange for labile protons) to confirm ambiguous proton assignments .
- Multi-Technique Cross-Validation : Overlay IR spectra with computational vibrational modes (e.g., using Spartan) to verify functional group integrity .
Q. How does the introduction of a propargyl group at the 2-position of piperidine influence the compound's reactivity in subsequent synthetic modifications?
- Methodological Answer :
- Click Chemistry : The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole derivatives for biological screening .
- Steric Effects : The propargyl group’s linear geometry may hinder nucleophilic attacks at the piperidine nitrogen, requiring optimized reaction conditions (e.g., elevated temperatures or Lewis acid catalysts) .
- Redox Sensitivity : The alkyne’s susceptibility to oxidation necessitates inert atmospheres during reactions involving strong oxidizing agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
